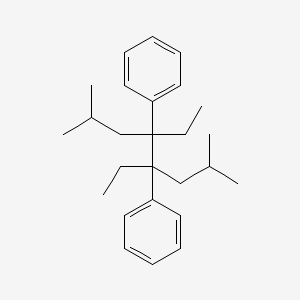
1,1'-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a central octane chain substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Octane Chain: The octane chain can be synthesized through a series of alkylation reactions. Starting with a suitable octane precursor, ethyl and methyl groups are introduced using reagents such as ethyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Coupling with Benzene Rings: The synthesized octane chain is then coupled with benzene rings through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the attachment of the benzene rings to the octane chain.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diphenylmethane
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diethylbenzene
Uniqueness
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is unique due to its specific substitution pattern on the octane chain and the presence of two benzene rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
824401-15-2 |
|---|---|
Formule moléculaire |
C26H38 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
(4,5-diethyl-2,7-dimethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C26H38/c1-7-25(19-21(3)4,23-15-11-9-12-16-23)26(8-2,20-22(5)6)24-17-13-10-14-18-24/h9-18,21-22H,7-8,19-20H2,1-6H3 |
Clé InChI |
GILLFUTZHTYPKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)C)(C1=CC=CC=C1)C(CC)(CC(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


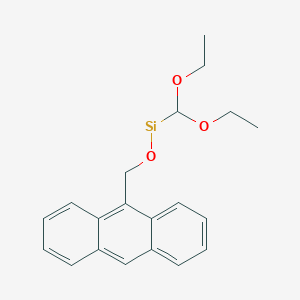
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
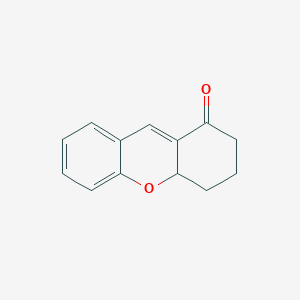

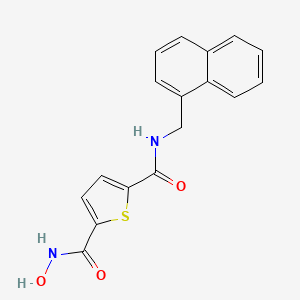
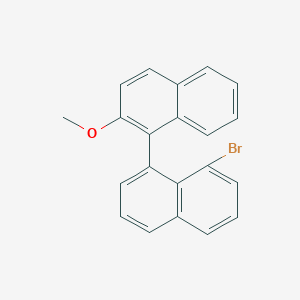
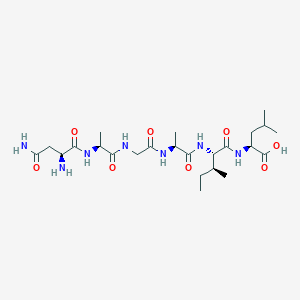
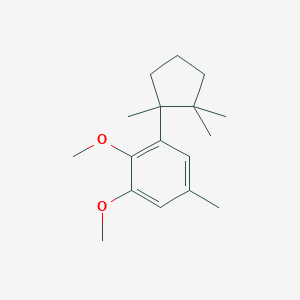

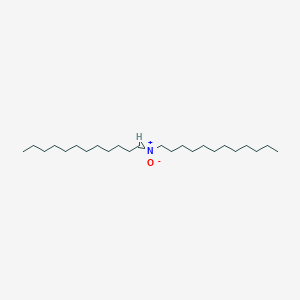
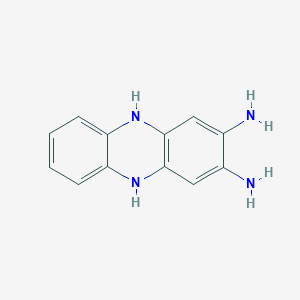
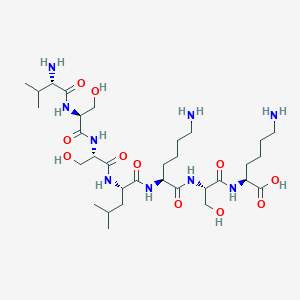
![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
